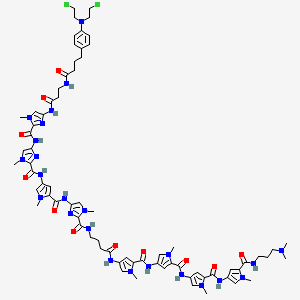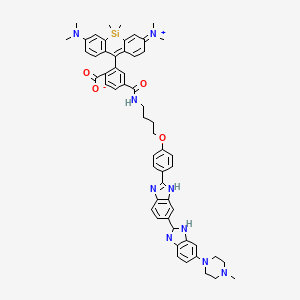
SiR-Hoechst
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SiR-Hoechst, also known as silicon rhodamine Hoechst, is a far-red fluorescent DNA probe. It is widely used for live-cell imaging of cell nuclei in interphase and chromosomes during mitosis. This compound is particularly valued for its minimal cytotoxicity and compatibility with super-resolution microscopy, making it a powerful tool for visualizing dynamic cellular processes in real-time .
準備方法
SiR-Hoechst is synthesized by conjugating silicon rhodamine (SiR) with the DNA minor groove binder bisbenzimide (Hoechst). The synthetic route involves the preparation of SiR followed by its conjugation with Hoechst under specific reaction conditions. The industrial production methods for this compound involve large-scale synthesis of the individual components followed by their conjugation and purification to achieve high specificity and low background .
化学反応の分析
SiR-Hoechst primarily undergoes binding reactions with DNA. The binding of this compound to DNA results in a significant increase in fluorescence intensity, which is a key feature for its use in live-cell imaging. The compound does not typically undergo oxidation, reduction, or substitution reactions under normal conditions. The major product formed from its reaction with DNA is a highly fluorescent DNA-bound complex .
科学的研究の応用
SiR-Hoechst has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying DNA interactions and dynamics.
Biology: Extensively used in live-cell imaging to visualize nuclei and chromosomes, study mitosis, chromatin biology, and DNA damage response.
Medicine: Applied in cancer research to study chromosomal abnormalities and DNA damage in cancer cells.
Industry: Utilized in the development of diagnostic tools and imaging technologies .
作用機序
SiR-Hoechst exerts its effects by binding to the minor groove of DNA. This binding suppresses the interaction between the fluorophore and the surrounding environment, leading to a significant increase in fluorescence upon DNA binding. The compound is excited by far-red light, which avoids the DNA damage typically caused by UV light required for traditional Hoechst dyes. This mechanism allows for high-resolution imaging of DNA in live cells with minimal cytotoxicity .
類似化合物との比較
SiR-Hoechst is unique compared to other DNA stains due to its far-red fluorescence, minimal cytotoxicity, and compatibility with super-resolution microscopy. Similar compounds include:
Hoechst 33258: A blue fluorescent dye used for DNA staining but requires UV light for excitation, which can cause DNA damage.
Hoechst 33342: Similar to Hoechst 33258 but with better cell permeability.
Hoechst 34580: Another variant with similar properties but different excitation/emission spectra.
DAPI (4’,6-diamidino-2-phenylindole): A blue fluorescent DNA stain that also requires UV light for excitation .
This compound stands out due to its far-red excitation, which reduces phototoxicity and allows for longer imaging sessions in live cells.
特性
分子式 |
C56H59N9O4Si |
|---|---|
分子量 |
950.2 g/mol |
IUPAC名 |
2-[7-(dimethylamino)-3-dimethylazaniumylidene-5,5-dimethylbenzo[b][1]benzosilin-10-yl]-4-[4-[4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butylcarbamoyl]benzoate |
InChI |
InChI=1S/C56H59N9O4Si/c1-62(2)38-14-20-43-50(33-38)70(6,7)51-34-39(63(3)4)15-21-44(51)52(43)45-30-37(12-19-42(45)56(67)68)55(66)57-24-8-9-29-69-41-17-10-35(11-18-41)53-58-46-22-13-36(31-48(46)60-53)54-59-47-23-16-40(32-49(47)61-54)65-27-25-64(5)26-28-65/h10-23,30-34H,8-9,24-29H2,1-7H3,(H3-,57,58,59,60,61,66,67,68) |
InChIキー |
VTXFVJRSJCSFQA-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)OCCCCNC(=O)C7=CC(=C(C=C7)C(=O)[O-])C8=C9C=CC(=[N+](C)C)C=C9[Si](C1=C8C=CC(=C1)N(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


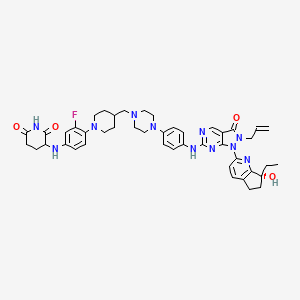
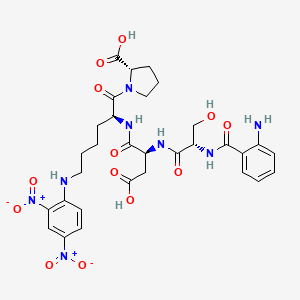
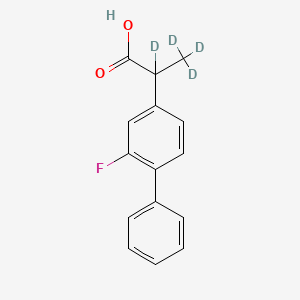
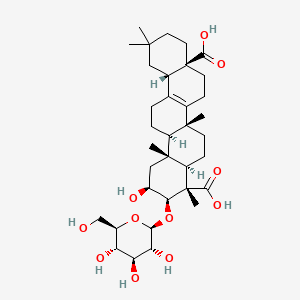
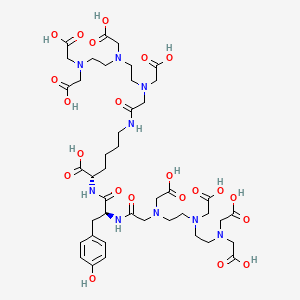
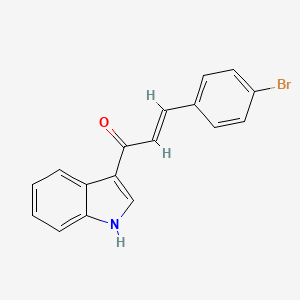
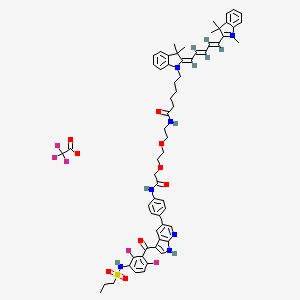
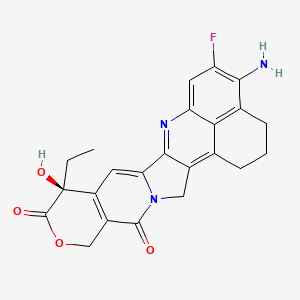
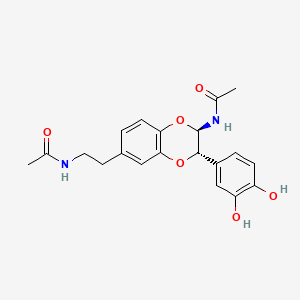
![1-methyl-5-phenylmethoxy-2-[(E)-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]iminomethyl]pyridin-4-one](/img/structure/B12379224.png)
![3-[4-[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oxy]acetyl]piperazin-1-yl]piperidin-1-yl]-3-methoxyanilino]-6-ethyl-5-(oxan-4-ylamino)pyrazine-2-carboxamide](/img/structure/B12379227.png)
![(2S)-2-amino-N-[(2S,3R,4S,5R)-5-(4-amino-7H-pyrrolo[3,2-d]pyrimidin-7-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-6-(carbamoylamino)hexanamide](/img/structure/B12379230.png)
![3-[7-[4-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]but-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12379236.png)
